2-[(4-Methylphenyl)sulfonyl]cyclohexanamine, also known as 2-(4-methylbenzenesulfonyl)cyclohexan-1-amine, is a compound characterized by its sulfonamide functional group attached to a cyclohexane ring. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and organic synthesis.
2-[(4-Methylphenyl)sulfonyl]cyclohexanamine is classified as a sulfonamide, which is a group of compounds containing a sulfonyl functional group attached to an amine. Sulfonamides are widely recognized for their antibacterial properties and are utilized in various pharmaceutical applications.
The synthesis of 2-[(4-Methylphenyl)sulfonyl]cyclohexanamine typically involves the following steps:
The molecular formula for 2-[(4-Methylphenyl)sulfonyl]cyclohexanamine is C13H19NO2S. The compound features a cyclohexane ring substituted with a sulfonamide group and a methylphenyl group.
Property | Value |
---|---|
Molecular Weight | 253.36 g/mol |
IUPAC Name | 2-(4-methylphenyl)sulfonylcyclohexan-1-amine |
InChI Key | GYKPRYVYGWAFFY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2CCCCC2N |
2-[(4-Methylphenyl)sulfonyl]cyclohexanamine can undergo various chemical reactions:
The mechanism of action for 2-[(4-Methylphenyl)sulfonyl]cyclohexanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to either the active site or allosteric sites, thus modulating biochemical pathways. The sulfonyl group enhances binding affinity and specificity .
The compound exhibits stability under standard laboratory conditions but may react under strong acidic or basic environments. It is sensitive to oxidation and reduction processes depending on the reagents used .
2-[(4-Methylphenyl)sulfonyl]cyclohexanamine has several scientific applications:
Sulfonamide-functionalized cyclohexylamines represent a structurally distinctive class of organic compounds with emerging significance in rational drug design. These molecules integrate a conformationally constrained alicyclic amine with an electron-deficient sulfonamide group, creating a hybrid pharmacophore with tunable physicochemical properties and diverse target engagement capabilities. The specific compound 2-[(4-Methylphenyl)sulfonyl]cyclohexanamine exemplifies this chemotype, featuring a cyclohexylamine scaffold where the amine functionality is substituted with a 4-methylphenylsulfonyl (tosyl) group. This structural arrangement confers unique electronic and steric properties that influence molecular recognition, solubility, and metabolic stability—critical parameters in medicinal chemistry optimization campaigns [3].
Sulfonamides constitute one of the oldest and most therapeutically significant functional groups in medicinal chemistry. Their prominence began with the discovery of Prontosil in the 1930s, the first commercially available antibiotic, which metabolizes to sulfanilamide in vivo. This breakthrough demonstrated the critical importance of the sulfonamide moiety (‑SO₂NH‑) for antibacterial activity, primarily through inhibition of dihydropteroate synthase in bacterial folate synthesis. The subsequent decades witnessed an expansion of sulfonamide applications beyond antibacterials, driven by their versatile chemical reactivity, metabolic stability, and capacity for hydrogen bonding [2].
Carbonic anhydrase inhibitors (CAIs) marked a pivotal shift in sulfonamide utilization. Acetazolamide, introduced in the 1950s, exemplifies an early sulfonamide-based CAI where the ‑SO₂NH₂ group coordinates the zinc ion within the enzyme's active site. Modern CAIs leverage N-substituted sulfonamides, including arylsulfonyl derivatives, to achieve isoform selectivity. For instance, aryl-sulfonamide analogs demonstrate potent inhibition of tumor-associated CA isoforms (e.g., CA IX/XII) via tailored hydrophobic interactions with the enzyme's rim residues [2]. The structural evolution of sulfonamide drugs highlights their adaptability:
Table 1: Key Milestones in Sulfonamide Medicinal Chemistry
Era | Therapeutic Class | Representative Agents | Structural Innovation |
---|---|---|---|
1930s | Antibacterials | Sulfanilamide, Prontosil | Unsubstituted ‑SO₂NH₂ |
1950s | Diuretics/CA Inhibitors | Acetazolamide, Furosemide | Heterocyclic-fused sulfonamides |
1990s | HIV Protease Inhibitors | Amprenavir | Sulfonamide as peptidomimetic linker |
2000s | Targeted Oncology | Selinexor (KPT-330) | N-Arylsulfonamides (e.g., tosyl derivatives) |
Contemporary applications exploit the sulfonamide's role as a bioisostere for carboxylates, phosphates, and other anionic groups, facilitating cell permeability while maintaining target affinity. N-Aryl sulfonamides, particularly those with para-substitutions like the 4-methylphenyl group in 2-[(4-Methylphenyl)sulfonyl]cyclohexanamine, enhance lipophilicity and modulate electronic properties—critical for optimizing pharmacokinetic profiles [3] [6].
Cyclohexanamine—a primary amine tethered to a six-membered alicyclic ring—provides a conformationally constrained, three-dimensional framework distinct from flat aromatic systems or flexible alkyl chains. Its significance arises from:
Table 2: Comparative Analysis of Alicyclic Amine Scaffolds in Drug Design
Scaffold | cLogP | pKa (amine) | Metabolic Vulnerabilities | Key Therapeutic Applications |
---|---|---|---|---|
Cyclohexanamine | ~2.0–3.5 | 10.2–10.8 | N-Glucuronidation, ring oxidation | Kinase inhibitors, GPCR modulators |
Piperidine | ~1.0–2.0 | 10.5–11.0 | N-Oxidation, CYP3A4 hydroxylation | CNS agents, protease inhibitors |
Morpholine | ~(-0.5)–1.0 | 7.5–8.5 | Low susceptibility to oxidation | Antibacterials, enzyme inhibitors |
Azetidine | ~0.5–1.5 | 11.0–11.5 | Ring strain-driven ring opening | Targeted covalent inhibitors |
The structural hybrid in 2-[(4-Methylphenyl)sulfonyl]cyclohexanamine exemplifies scaffold hybridization: merging sulfonamide functionality with a chiral cyclohexyl core. This design leverages the sulfonyl group's hydrogen-bond acceptor capability and the amine's protonation ability across physiological pH, creating a zwitterionic character that enhances solubility and membrane permeability [3].
The 4-methylphenyl (p-tolyl) group in sulfonamide derivatives serves multiple strategic roles in molecular design, balancing electronic, steric, and pharmacokinetic parameters:
Table 3: Impact of para-Substituents on Sulfonamide Properties
Substituent | Hammett σₚ | Sulfonamide N–H pKa | logP Contribution | Biological Effect |
---|---|---|---|---|
H | 0.00 | 9.8–10.2 | +0.0 | Baseline |
CH₃ | -0.17 | 10.0–10.6 | +0.5 | Enhanced CNS penetration |
OCH₃ | -0.27 | 10.2–10.8 | +0.3 | H-bond acceptor potential |
F | +0.06 | 9.6–10.0 | +0.2 | Reduced metabolism |
CF₃ | +0.54 | 9.0–9.5 | +1.0 | Increased metabolic lability |
In proteolysis-targeting chimeras (PROTACs) and kinase inhibitors, the 4-methylphenyl sulfonamide motif enhances hydrophobic interactions with target proteins' cleft residues. For example, analogs featuring this group demonstrate improved binding to BCR-ABL and JAK2 kinases versus unsubstituted derivatives. Additionally, the methyl group serves as a synthetic handle for further derivatization (e.g., benzylic oxidation to carboxylic acids or hydroxymethyl groups), enabling prodrug strategies or additional polar interactions in target binding [3] [6].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3